Butyl nicotinate
Overview
Description
It is a colorless to yellow liquid with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound is primarily used in the pharmaceutical and cosmetic industries due to its vasodilatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl nicotinate can be synthesized through the esterification of nicotinic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where nicotinic acid and butanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to promote esterification, and the product is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Butyl nicotinate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nicotinic acid and butanol.
Oxidation: It can be oxidized to form nicotinic acid derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Nicotinic acid and butanol.
Oxidation: Nicotinic acid derivatives.
Scientific Research Applications
Butyl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nicotinic acid esters.
Biology: Studied for its effects on cellular metabolism and its potential role in modulating biological pathways.
Medicine: Investigated for its vasodilatory properties, which can improve blood flow and potentially aid in the treatment of conditions such as peripheral artery disease.
Industry: Utilized in cosmetic formulations for its ability to enhance skin penetration and improve the delivery of active ingredients
Mechanism of Action
Butyl nicotinate exerts its effects primarily through vasodilation. It is believed to act by releasing nicotinic acid, which then stimulates the production of prostaglandins. These prostaglandins cause the relaxation of smooth muscle cells in blood vessel walls, leading to increased blood flow . The molecular targets involved include nicotinic acid receptors and prostaglandin receptors.
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used similarly for its vasodilatory properties.
Benzyl nicotinate: Known for its use in topical formulations as a rubefacient and vasodilator.
Uniqueness of Butyl Nicotinate: this compound is unique due to its specific ester linkage, which provides a balance between lipophilicity and hydrophilicity, making it particularly effective in enhancing skin penetration and delivering active ingredients in cosmetic formulations .
Biological Activity
Butyl nicotinate (BN) is an ester derived from nicotinic acid, known for its various biological activities and applications in pharmacology and dermatology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, interactions with biological systems, and therapeutic potential.
This compound has the chemical formula C₉H₁₁NO₂ and a molecular weight of 167.19 g/mol. It is characterized by a butyl group esterified to the carboxylic acid of nicotinic acid, enhancing its lipophilicity and skin penetration properties.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively, particularly regarding its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Skin Penetration
Research indicates that this compound exhibits significant skin penetration properties. A study involving excised hairless mouse skin demonstrated that this compound is hydrolyzed during the permeation process, leading to the release of nicotinic acid. The total flux (the rate at which the compound permeates through the skin) was found to be higher than that of other nicotinic acid esters such as methyl and ethyl nicotinate .
Biological Activity
This compound's biological activity is primarily attributed to its ability to modulate various physiological processes:
- Vasodilation : this compound acts as a vasodilator, promoting increased blood flow to the skin. This effect is beneficial in topical formulations aimed at improving skin health and appearance.
- Anti-inflammatory Effects : Studies have suggested that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as psoriasis and eczema.
The mechanisms underlying the biological effects of this compound include:
- Interaction with Nicotinic Receptors : this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects in conditions like Alzheimer's disease.
- Hydrolysis by Human Serum Albumin : The hydrolysis of this compound by human serum albumin (HSA) has been documented, suggesting that HSA plays a significant role in its metabolism in plasma . The rate of hydrolysis varies among different esters, with this compound showing slower hydrolysis rates compared to others.
Case Studies
Several case studies illustrate the therapeutic applications of this compound:
- Topical Formulations : Clinical trials have explored the use of this compound in topical formulations for enhancing skin blood flow and improving conditions such as peripheral vascular disease.
- Combination Therapies : Research has indicated that combining this compound with other agents may enhance therapeutic outcomes in treating dermatological conditions .
Comparative Analysis
The following table summarizes key data regarding the biological activity and pharmacokinetics of this compound compared to other related compounds:
Compound | Molecular Weight (g/mol) | Skin Penetration | Hydrolysis Rate | Vasodilatory Effect |
---|---|---|---|---|
This compound | 167.19 | High | Slow | Yes |
Methyl Nicotinate | 165.19 | Moderate | Fast | Yes |
Ethyl Nicotinate | 167.19 | Moderate | Moderate | Yes |
Properties
IUPAC Name |
butyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULIMIQTCDUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064509 | |
Record name | 3-Pyridinecarboxylic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-06-3 | |
Record name | Butyl nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl nicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53506 | |
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Record name | Butyl nicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27863 | |
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Record name | 3-Pyridinecarboxylic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Pyridinecarboxylic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3V8A23CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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